Vigabatrin

描述

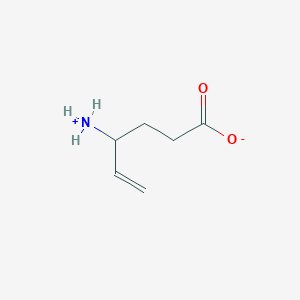

Structure

3D Structure

属性

IUPAC Name |

4-aminohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDFLNIOAUIZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041153 | |

| Record name | 4-Amino-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone/water, White to off-white powder | |

CAS No. |

68506-86-5, 60643-86-9 | |

| Record name | Vigabatrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68506-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vigabatrin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-aminohex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-aminohex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIGABATRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR120KRT6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-176C, 209 °C | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Genesis of a GABAergic Game-Changer: An In-depth Technical Guide to the Discovery and Synthesis of Vigabatrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vigabatrin (γ-vinyl-GABA), a cornerstone in the management of refractory complex partial seizures and infantile spasms, represents a triumph of rational drug design. This technical guide provides a comprehensive exploration of the discovery and synthesis of this compound, tailored for professionals in the fields of neuroscience, medicinal chemistry, and drug development. We delve into the scientific journey that led to its creation, its precisely engineered mechanism of action, and a detailed examination of its seminal and subsequent synthetic routes. This document offers in-depth experimental protocols, comparative quantitative data, and visual representations of its biochemical pathway and synthetic workflows to serve as a valuable resource for researchers and scientists.

Discovery and Rational Design: A Targeted Approach to Epilepsy Treatment

The development of this compound in the 1980s was a departure from the serendipitous discoveries that characterized the advent of many early antiepileptic drugs.[1] It was born from a deliberate and rational drug design strategy aimed at modulating the brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[2][3] The central hypothesis was that increasing the synaptic concentration of GABA could counteract the excessive neuronal excitation underlying seizures.[2][4]

Scientists at Merrell Dow Pharmaceuticals (now part of Sanofi) targeted GABA transaminase (GABA-T), the key enzyme responsible for the metabolic degradation of GABA.[5][6] By creating an irreversible inhibitor of GABA-T, they aimed to achieve a sustained elevation of GABA levels in the brain.[2][3] This led to the conception of this compound, a structural analog of GABA featuring a vinyl group at the γ-position.[3] This modification was crucial, as it allowed the molecule to act as a "suicide inhibitor," binding covalently to the active site of GABA-T and permanently inactivating it.[3][7] This targeted mechanism of action not only proved effective but also provided researchers with a specific tool to explore the role of GABA in seizure activity.[2]

Despite its clear mechanism and efficacy in preclinical models, this compound's path to clinical use was not without hurdles. Initial concerns arose from findings of intramyelinic edema in animal trials in 1983, though these effects were not observed in humans.[1] Later, in 1997, its development was temporarily halted due to associations with peripheral visual field defects in some patients.[1][4] After extensive further studies and the implementation of a Risk Evaluation and Mitigation Strategy (REMS), the U.S. Food and Drug Administration (FDA) approved this compound (Sabril®) in August 2009 for the treatment of infantile spasms and refractory complex partial seizures in adults.[4][8][9][10]

Mechanism of Action: Enhancing GABAergic Inhibition

This compound exerts its anticonvulsant effects by irreversibly inhibiting the pyridoxal 5'-phosphate-dependent enzyme, GABA-T.[5][11] In the normal GABAergic synapse, GABA is synthesized from glutamate by glutamate decarboxylase (GAD).[12][13] Upon release into the synaptic cleft, GABA binds to its receptors (GABA-A and GABA-B) on the postsynaptic neuron, leading to an influx of chloride ions and hyperpolarization of the cell membrane, thus reducing neuronal excitability.[5] The action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[12][13] Within these cells, GABA-T catabolizes GABA into succinic semialdehyde, which is then further metabolized.[5][12]

This compound's vinyl group allows it to act as a mechanism-based inactivator of GABA-T.[3][7] By blocking this primary degradation pathway, this compound leads to a significant and sustained increase in the concentration of GABA in the brain, thereby enhancing inhibitory neurotransmission and raising the seizure threshold.[2][6][11] This elevated GABA level acts as a brake on the excitatory processes that can trigger seizure activity.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of this compound: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epilepsy.com [epilepsy.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Sabril (this compound) | FDA [fda.gov]

- 10. drugs.com [drugs.com]

- 11. mdpi.com [mdpi.com]

- 12. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

The Pharmacology of Vigabatrin: A Technical Guide

Introduction

Vigabatrin (γ-vinyl-GABA) is an anticonvulsant medication utilized in the management of specific, challenging-to-treat seizure disorders.[1] Approved as an adjunctive therapy for refractory complex partial seizures (CPS) in patients two years and older and as a monotherapy for infantile spasms (IS) in infants aged one month to two years, its application is carefully considered due to a significant risk of adverse effects.[2][3][4][5] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profile. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound.

Mechanism of Action

This compound is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[6][7] However, it does not bind directly to GABA receptors.[1] Its primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), the key enzyme responsible for the catabolism of GABA in the central nervous system.[8][9][10][11][12][13]

As an enzyme-activated, irreversible inhibitor (often termed a "suicide inhibitor"), this compound binds to GABA-T and is transformed into a reactive intermediate that covalently bonds to the enzyme's active site, rendering it inactive.[11] This inactivation prevents the breakdown of GABA, leading to a significant and sustained increase in GABA concentrations at synaptic terminals and throughout the brain.[2][10][11] The elevated levels of this primary inhibitory neurotransmitter enhance GABAergic transmission, which acts as a "brake" on the excitatory processes that can trigger seizure activity.[2][10] The duration of this compound's pharmacological effect is therefore not dependent on its plasma concentration but rather on the rate of new GABA-T enzyme synthesis, which can take several days.[7][11]

Pharmacodynamics

The pharmacodynamic effect of this compound is directly linked to its mechanism of action. By inhibiting GABA-T, a single dose can lead to a widespread increase in brain GABA concentrations that persists for more than a week.[2] Studies using nuclear magnetic resonance spectroscopy (NMRS) have confirmed that this compound administration can increase brain GABA levels to approximately two to three times their baseline values.[14][15] This elevation in GABA is dose-dependent and shows a linear relationship with doses up to 3 g/day .[14][16][17]

Despite the significant increase in total GABA levels, studies utilizing single-photon emission computed tomography (SPECT) with [123I]iomazenil have shown that clinically effective doses of this compound do not cause a significant downregulation or change in the distribution of GABA-A/benzodiazepine receptors.[15][17] This suggests the elevated GABA is primarily contained within the presynaptic terminal and released during synaptic transmission, enhancing the natural inhibitory signaling without altering receptor density.[14] The clinical anticonvulsant effects are related to the dosage, but plasma drug level monitoring is of little value due to the irreversible nature of the enzyme inhibition; the biological half-life of the effect far outlasts the drug's presence in plasma.[6][11]

Pharmacokinetics

This compound exhibits linear pharmacokinetics and is rapidly absorbed following oral administration.[4][6] It is supplied as a racemic mixture, but only the S(+)-enantiomer is pharmacologically active.[1][6]

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Bioavailability | ~80-90% | [8] |

| Time to Peak (Tmax) | 1-2 hours | [6][9][13][16] |

| Plasma Protein Binding | Negligible (0%) | [8][9][11] |

| Metabolism | Minimal; not metabolized by hepatic enzymes. | [8][9][13] |

| Elimination Half-Life | Young Adults: 5-8 hoursElderly: 12-13 hours | [1][8] |

| Route of Excretion | Primarily renal; ~95% excreted unchanged in urine. | [9][11][16] |

| CSF Concentration | ~10% of plasma concentration. | [2][6] |

| Effect of Food | No significant effect on absorption. |[6][13] |

Special Populations:

-

Pediatrics: The clearance rate is approximately 5.1 L/hr for children (3-9 years) and 5.8 L/hr for adolescents (10-16 years), compared to about 7 L/hr for adults.[9] The rate of absorption is slower in younger patients.[18]

-

Elderly: Renal clearance in individuals over 65 can be reduced by as much as 36%, leading to a prolonged half-life.[6][9] Dosage adjustments are recommended in patients with decreased renal clearance.[6]

Clinical Efficacy

This compound has demonstrated efficacy in specific, treatment-resistant epilepsy populations. Its primary indications are as an add-on therapy for refractory complex partial seizures and as a monotherapy for infantile spasms, particularly in patients with tuberous sclerosis (TS).[1][2][3][19]

Table 2: Summary of Clinical Efficacy Data

| Indication | Study Population | Key Finding(s) | Source(s) |

|---|---|---|---|

| Refractory Epilepsy | 254 patients with refractory epilepsy (82% partial seizures) in a long-term open-label study. | Median seizure frequency was reduced to ~35% of baseline. Efficacy was maintained for over 2 years, with only 11% discontinuing for insufficient efficacy. | [20] |

| Refractory Epilepsy | Patients with difficult-to-treat seizure disorders. | Add-on therapy with ≥2 g/day reduced seizure frequency by ≥50% in approximately half of patients. | [21] |

| Infantile Spasms | 68 children with intractable infantile spasms (add-on therapy). | 43% (29/68) achieved complete suppression of spasms. >50% reduction in spasms was seen in 46 children. Best response was in patients with tuberous sclerosis. | [22] |

| Infantile Spasms (Tuberous Sclerosis) | 22 subjects with symptomatic IS due to TS. | this compound (150 mg/kg/day) was significantly more efficacious than hydrocortisone, achieving spasm remission in 100% of subjects. |[19] |

Safety and Toxicology

The use of this compound is limited by a significant risk of serious adverse effects, most notably permanent vision loss. This has led to an FDA-issued black box warning.[3][9]

Table 3: Common and Serious Adverse Effects of this compound

| Category | Adverse Effect(s) | Description | Source(s) |

|---|---|---|---|

| Most Serious | Permanent Vision Loss (Bilateral concentric visual field constriction) | Can range from mild to severe, including "tunnel vision". The risk affects 30% or more of patients and increases with dose and duration of use. The onset is unpredictable and can occur at any time during treatment. | [3][4][8][23][24] |

| Neurological | Somnolence, fatigue, dizziness, headache, tremor, confusion, memory problems, agitation, depression, hyperactivity. | These are among the most frequently reported side effects and are often dose-dependent. | [8][12][24][25][26] |

| Psychiatric | Mood and behavior changes, depression, and emergence of suicidal thoughts or behavior. | Patients and families should be monitored for these changes. | [3][25][26][27] |

| Other Common Effects | Weight gain, peripheral neuropathy (numbness, tingling, pain in extremities), edema (fluid retention). | Weight gain can occur without swelling. | [8][12][23][25] |

| Hematologic | Anemia | This compound may cause low levels of red blood cells. | [25][27] |

| Infant-Specific | Abnormal MRI signal changes, intramyelinic edema. | Increased T2 signal changes in the thalamus, basal ganglia, and brainstem have been observed in some infants. |[26][28] |

Due to the risk of vision loss, regular ophthalmologic examinations are required for all patients on this compound.[3][8] However, these tests cannot prevent the damage from occurring.[4]

Drug Interactions

This compound has a relatively low potential for drug-drug interactions because it is not metabolized by hepatic enzymes and does not bind to plasma proteins.[11] However, some clinically relevant interactions have been noted.

Table 4: Known Drug Interactions with this compound

| Interacting Drug | Effect | Mechanism | Source(s) |

|---|---|---|---|

| Phenytoin | Small but significant reduction (16-20%) in phenytoin plasma levels. | Mechanism not fully elucidated, but not considered clinically significant. | [6][11][19][26][29] |

| Clonazepam | Increased clonazepam Cmax by 30% and decreased Tmax by 45%. | Pharmacokinetic interaction. | [26] |

| Alcohol / CNS Depressants | Increased risk of drowsiness, dizziness, and sedation. | Additive CNS depressant effects. |[13][25][30] |

Key Experimental Methodologies

The pharmacological properties of this compound have been elucidated through a variety of experimental protocols, from preclinical models to clinical imaging studies.

Protocol 1: In Vivo Measurement of Brain GABA Levels

-

Objective: To quantify the change in brain GABA concentration following this compound administration.

-

Methodology: Non-invasive neuroimaging techniques are employed.

-

Patient Selection: Patients with partial seizures are recruited.

-

Baseline Measurement: Pre-treatment GABA levels in a specific brain region (e.g., occipital cortex) are measured using spectrally edited Magnetic Resonance Spectroscopy (MRS).[15][17]

-

Intervention: Patients are administered a therapeutic dose of this compound (e.g., 3 g/day ).[15]

-

Follow-up Measurement: After a set period (e.g., 25-84 days), MRS is repeated to measure post-treatment GABA levels.

-

Data Analysis: Pre- and post-treatment GABA concentrations are statistically compared (e.g., using Wilcoxon's test) to determine the magnitude of the increase.[15]

-

-

Cited Finding: This methodology has demonstrated that this compound causes a threefold increase in tissue GABA levels.[15]

Protocol 2: Assessment of GABA-A Receptor Density

-

Objective: To determine if increased GABA levels from this compound cause a change in GABA-A receptor density.

-

Methodology: Radioligand imaging techniques are used in parallel with GABA MRS.

-

Imaging Agent: [123I]iomazenil, a radioligand for the GABA-A/benzodiazepine receptor complex, is used with single-photon emission computed tomography (SPECT).[15]

-

Procedure: SPECT scans are performed at baseline and after this compound treatment, concurrently with the MRS scans described in Protocol 1.

-

Data Analysis: The distribution volume of the radioligand is calculated to estimate receptor density and binding potential. Statistical parametric mapping (SPM) can be used to compare changes across the entire brain volume against test-retest data from healthy controls.[15]

-

-

Cited Finding: This protocol revealed that despite a threefold increase in GABA, there was no associated downregulation of GABA-A receptors.[15]

Protocol 3: Clinical Efficacy Trials for Infantile Spasms

-

Objective: To evaluate the efficacy and safety of this compound for treating infantile spasms.

-

Methodology: Open-label, add-on therapy studies are a common design.

-

Patient Population: Infants and children with intractable infantile spasms resistant to previous treatments (e.g., corticosteroids, benzodiazepines) are enrolled.[22]

-

Intervention: this compound is added to the patients' existing anticonvulsant regimen. Dosing may start at 50 mg/kg/day and be titrated upwards based on response.[3][12]

-

Primary Endpoint: The primary measure of efficacy is the reduction in seizure frequency, often defined as a ≥50% reduction from baseline or complete suppression of spasms.[22]

-

Monitoring: Patients are monitored for efficacy and adverse events (e.g., somnolence, hypotonia, weight gain).[22]

-

-

Cited Finding: This type of study established this compound as an effective therapy for drug-resistant infantile spasms, with a 43% rate of complete spasm suppression in one trial.[22]

Conclusion

This compound is a potent antiepileptic drug with a well-characterized and highly specific mechanism of action: the irreversible inhibition of GABA transaminase. This leads to a profound and sustained increase in brain GABA levels, enhancing synaptic inhibition and reducing seizure frequency in patients with refractory complex partial seizures and infantile spasms. Its pharmacokinetic profile is straightforward, with rapid absorption and renal elimination. However, its significant clinical benefit is counterbalanced by a high risk of permanent, progressive vision loss, a factor that severely restricts its clinical use and mandates rigorous patient monitoring. For drug development professionals, this compound serves as a key example of rational drug design targeting a specific enzyme, while also highlighting the critical importance of long-term toxicology studies to identify unforeseen, organ-specific adverse effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of this compound: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epilepsy.com [epilepsy.com]

- 4. This compound: Package Insert / Prescribing Information / MOA [drugs.com]

- 5. Infantile Spasms (IS) | Sabril (this compound) [sabril.net]

- 6. This compound. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Pharmacology and clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. minicule.com [minicule.com]

- 14. This compound: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of this compound on the GABAergic system as determined by [123I]iomazenil SPECT and GABA MRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | Neupsy Key [neupsykey.com]

- 17. Effects of this compound intake on brain GABA activity as monitored by spectrally edited magnetic resonance spectroscopy and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Population pharmacokinetics analysis of this compound in adults and children with epilepsy and children with infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Safety and Efficacy of this compound for the Treatment of Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficacy and safety of this compound in the long-term treatment of refractory epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy and disorders of motor control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Therapeutic trial of this compound in refractory infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Drug Monograph: this compound (Sabril) [ebmconsult.com]

- 24. This compound Side Effects: Common, Severe, Long Term [drugs.com]

- 25. This compound (Vigpoder, Sabril, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 26. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 27. What are the side effects of this compound? [synapse.patsnap.com]

- 28. geneonline.com [geneonline.com]

- 29. researchgate.net [researchgate.net]

- 30. Drug Interactions for this compound - 1 Major Interactions - 337 Total Interactions [prescriberpoint.com]

In-Depth Technical Guide: The Effect of Vigabatrin on GABAergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vigabatrin (γ-vinyl-GABA) is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the catabolism of the principal inhibitory neurotransmitter in the central nervous system, GABA. By inactivating GABA-T, this compound leads to a significant and sustained elevation of GABA levels in the brain, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory tone is the cornerstone of its anticonvulsant properties, making it an effective therapeutic agent for certain forms of epilepsy, notably infantile spasms and refractory complex partial seizures. This guide provides a comprehensive technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action

This compound acts as a "suicide" inhibitor of GABA-T. As a structural analog of GABA, it binds to the active site of the enzyme. The catalytic process of GABA-T initiates the conversion of this compound into a reactive intermediate. This intermediate then forms a covalent bond with a critical lysine residue within the enzyme's active site, leading to its irreversible inactivation. The consequence of this irreversible inhibition is a reduction in the rate of GABA degradation, resulting in a net accumulation of GABA in both neuronal and glial compartments. This elevation of ambient GABA levels enhances inhibitory signaling throughout the brain.

Quantitative Effects on GABAergic Neurotransmission

The administration of this compound produces a dose-dependent increase in GABA concentrations in various brain regions. The following tables summarize the quantitative data from preclinical and clinical studies.

Table 1: Effect of this compound on GABA-T Activity

| Species | Tissue/Cell Line | This compound Concentration/Dose | % Inhibition of GABA-T Activity | Reference |

| Human | Platelets | 2 g/day (chronic) | ~70% | [1] |

| Rat | Brain | 1500 mg/kg (i.p.) | >90% (at 4 hours) | [1] |

Table 2: Effect of this compound on GABA Concentrations

| Species | Brain Region/Fluid | This compound Dose | Baseline GABA Concentration | Post-Vigabatrin GABA Concentration | Fold Increase | Reference |

| Human | Occipital Lobe | 3 g/day | ~1.0-1.1 µmol/g | ~2.9-3.0 µmol/g | 2-3 | [2] |

| Human | Brain Microdialysate | 0.5 g (multiple doses) | - | Up to 4 µmol/L | - | [3] |

| Rat | Whole Brain | 1500 mg/kg (i.p.) | - | - | 5 | [1] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Parameter | Value | Reference |

| Human | Apparent Volume of Distribution | 0.8 L/kg | [1] |

| Human | CSF to Blood Concentration Ratio | ~10% | [1] |

Signaling Pathways and Logical Relationships

GABAergic Synaptic Transmission and this compound's Point of Intervention

The following diagram illustrates a simplified GABAergic synapse and the metabolic pathway of GABA, highlighting where this compound exerts its effect.

Logical Flow of this compound's Action

The following diagram outlines the logical sequence of events from this compound administration to the enhancement of GABAergic inhibition.

Experimental Protocols

In Vitro GABA-Transaminase (GABA-T) Activity Assay (Spectrophotometric Method)

This protocol describes a common method to determine GABA-T enzymatic activity in tissue extracts, which is essential for evaluating the inhibitory effect of compounds like this compound.

Materials:

-

Tissue homogenate (e.g., brain tissue)

-

Phosphate buffer (e.g., 100 mM, pH 8.6)

-

GABA solution (substrate)

-

α-ketoglutarate solution (co-substrate)

-

β-NADP+ (Nicotinamide adenine dinucleotide phosphate)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Tissue Preparation: Homogenize the tissue sample in ice-cold phosphate buffer and centrifuge to obtain a supernatant containing the cytosolic enzymes, including GABA-T.

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, β-NADP+, and SSADH.

-

Inhibitor Incubation: Add varying concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Enzyme Addition: Add the tissue supernatant (enzyme source) to each well.

-

Initiation of Reaction: Start the reaction by adding the GABA solution to each well.

-

Measurement: Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 340 nm over time. The rate of NADPH formation, which is proportional to GABA-T activity, is determined by the change in absorbance.

-

Data Analysis: Plot the rate of reaction against the this compound concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined from this plot.

In Vivo Microdialysis for GABA and this compound Measurement

This protocol outlines the procedure for in vivo microdialysis in a rodent model to measure extracellular levels of GABA and this compound in a specific brain region.

Materials:

-

Anesthetized rodent (e.g., rat)

-

Stereotaxic apparatus

-

Microdialysis probe

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

HPLC system with fluorescence or mass spectrometry detection

-

This compound for administration

Procedure:

-

Probe Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant the microdialysis probe into the target brain region (e.g., hippocampus, striatum).

-

Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using the microinfusion pump.

-

Baseline Collection: Collect baseline dialysate samples into vials using a fraction collector at regular intervals (e.g., every 20-30 minutes).

-

This compound Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Post-Dose Collection: Continue collecting dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the collected dialysate samples for GABA and this compound concentrations using a sensitive analytical technique such as HPLC with fluorescence detection (after derivatization) or mass spectrometry.

-

Data Analysis: Plot the concentrations of GABA and this compound in the dialysate over time to determine the pharmacokinetic and pharmacodynamic profiles of the drug.

Experimental Workflow for In Vivo Microdialysis

The following diagram illustrates the general workflow for an in vivo microdialysis experiment.

Conclusion

This compound's well-defined mechanism of action, centered on the irreversible inhibition of GABA-T, provides a clear rationale for its therapeutic efficacy in specific epileptic conditions. The resulting elevation of brain GABA levels enhances inhibitory neurotransmission, thereby counteracting the neuronal hyperexcitability that underlies seizures. The quantitative data and experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of this compound's effects and to explore the potential of targeting the GABAergic system for novel therapeutic interventions. The provided visualizations of the signaling pathways and experimental workflows serve to clarify the complex processes involved in this compound's mechanism of action and its scientific evaluation.

References

- 1. This compound | Neupsy Key [neupsykey.com]

- 2. This compound: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of GABA and this compound in human plasma by a rapid and simple HPLC method: correlation between clinical response to this compound and increase in plasma GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cutting Edge of GABA-AT Inhibition: A Technical Guide to the Structural Analogues of Vigabatrin and Their Activity

For Researchers, Scientists, and Drug Development Professionals

Vigabatrin (γ-vinyl-GABA), an irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-AT), has been a cornerstone in the management of certain forms of epilepsy, including infantile spasms and refractory complex partial seizures.[1][2] Its mechanism of action, the elevation of the inhibitory neurotransmitter GABA in the brain, has paved the way for the rational design of novel, more potent, and potentially safer structural analogues.[3][4] This technical guide provides an in-depth overview of the key structural analogues of this compound, their biological activity, and the experimental methodologies used in their evaluation.

Quantitative Analysis of this compound Analogues: A Comparative Overview

The quest for enhanced potency and improved safety profiles has led to the development of several classes of this compound analogues. The following tables summarize the quantitative data on their inhibitory activity against GABA-AT and their in vivo anticonvulsant efficacy.

Table 1: In Vitro Inhibition of GABA-AT by this compound Analogues

| Compound/Analogue | Type | IC50 (µM) | Ki (µM) | Inactivation Rate (k_inact) (min⁻¹) | Efficacy (k_inact/Ki) (min⁻¹µM⁻¹) | Notes |

| This compound | Irreversible Inhibitor | 5.85 | 850 | 0.24 | 0.00028 | Reference compound.[3] |

| CPP-115 | Irreversible Inhibitor | - | - | - | - | Reported to be 187-300 times more potent than this compound.[5][6] |

| OV329 | Irreversible Inhibitor | 0.29 | 9.7 | 3.32 | 0.342 | Approximately 10 times more efficient than CPP-115 and ~1220 times more efficient than this compound.[3][7] |

| (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid | Competitive Inhibitor | - | - | - | - | Approximately twice as potent as GABA as a GABA_A agonist.[8] |

| (-)-(4R)-4-aminocyclopent-1-ene-1-carboxylic acid | GABA Uptake Inhibitor | IC50 equal to racemic nipecotic acid | - | - | - | Selective for GABA uptake inhibition.[8] |

| (+)-TACP | Partial Agonist (GABA_C) | EC50 = 2.7±0.2 (ρ1), 1.45±0.22 (ρ2) | - | - | - | Moderately potent partial agonist at ρ1 and ρ2 GABA_C receptors.[9] |

| (+)-4-ACPCA | Antagonist (GABA_C) | - | 6.0±0.1 (ρ1), 4.7±0.3 (ρ2) | - | - | Potently inhibited the action of GABA at ρ1 and ρ2 GABA_C receptors.[9] |

| Compound 7f (4-phenyl-5-vinylpyrrolidin-2-one derivative) | Competitive Inhibitor | 46.29 ± 3.19 | 0.106 ± 0.004 | - | - | A potent and competitive inhibitor of GABA-AT. |

| ATS (a natural product) | Inhibitor | 57.9 µg/mL | - | - | - | Identified as a novel GABA-AT inhibitor.[10] |

Table 2: In Vivo Anticonvulsant Activity of this compound Analogues

| Compound/Analogue | Animal Model | Seizure Type | Efficacy (ED50 or effective dose) | Reference |

| This compound | Rodent models | Various | 50-200 mg/kg | [11] |

| OV329 | Rat (ivPTZ) | Myoclonic jerks and clonic seizures | 30-fold greater potency than this compound | [6] |

| OV329 | Rat (amygdala-kindled) | Focal and generalized seizures | Significant increase in afterdischarge threshold at 30 and 40 mg/kg | [6] |

| Compound 30 ((2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative) | Mouse (MES) | Tonic-clonic seizures | 45.6 mg/kg | [11] |

| Compound 30 ((2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivative) | Mouse (6 Hz) | Psychomotor seizures | 39.5 mg/kg | [11] |

| 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one (1725) | Rat and Mouse | Electroshock and Pentylenetetrazol-induced | Potent anticonvulsant activity | [12] |

Experimental Protocols: A Guide to Key Methodologies

The evaluation of novel GABA-AT inhibitors involves a series of standardized in vitro and in vivo assays. The following sections detail the methodologies for these key experiments.

In Vitro GABA-AT Inhibition Assay

This protocol outlines a common spectrophotometric method for determining the inhibitory activity of compounds on GABA-AT.

Materials:

-

GABA-AT enzyme (e.g., from rat brain homogenate)

-

γ-aminobutyric acid (GABA)

-

α-ketoglutarate

-

3,5-diaminobenzoic acid (coupling reagent)

-

Boric acid buffer (pH 8.2)

-

Test compounds (this compound analogues)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a crude GABA-AT enzyme solution from rat brain homogenate.

-

Reaction Mixture: In a 96-well plate, combine the test compound at various concentrations, GABA (final concentration 9 mM), and α-ketoglutarate (final concentration 9 mM) with the GABA-AT enzyme solution (0.8 mg/mL) in boric acid buffer.

-

Incubation: Incubate the reaction mixture for 60 minutes at 37°C.

-

Coupling Reaction: Add the coupling reagent, 3,5-diaminobenzoic acid, to the reaction mixture and incubate for an additional 30 minutes at 60°C.

-

Precipitation: Allow the plate to incubate at room temperature for 10 minutes to allow for precipitation.

-

Measurement: Transfer the supernatant to a new plate and measure the absorbance using a spectrophotometer at an excitation wavelength of 405 nm and an emission wavelength of 510 nm.[3]

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

In Vivo Anticonvulsant Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are widely used primary screening models for anticonvulsant drugs.

Animals:

-

Male albino mice (20-25 g) or rats.

Maximal Electroshock (MES) Test:

-

Drug Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of animals. A control group receives the vehicle.

-

Induction of Seizures: At the time of peak effect of the drug, induce seizures by applying an electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or ear electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The absence of the tonic hindlimb extension is considered a protective effect.

-

Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic extensor component of the seizure.[13][14]

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Drug Administration: Administer the test compound to a group of animals, with a control group receiving the vehicle.

-

Induction of Seizures: At the time of peak drug effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in over 95% of control animals (e.g., 85 mg/kg in mice).

-

Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

-

Endpoint: The absence of clonic seizures is considered a protective effect.

-

Data Analysis: Calculate the ED50, the dose that protects 50% of the animals from PTZ-induced clonic seizures.[13][14]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: The metabolic pathway of GABA and the inhibitory action of this compound and its analogues on GABA-AT.

References

- 1. Inhibition and substrate activity of conformationally rigid this compound analogues with gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. s201.q4cdn.com [s201.q4cdn.com]

- 4. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) (Journal Article) | OSTI.GOV [osti.gov]

- 6. OV329, a novel highly potent GABA aminotransferase inactivator, induces pronounced anticonvulsant effects in the pentylenetetrazole seizure threshold test and in amygdala-kindled rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 14. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Vigabatrin on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vigabatrin (γ-vinyl-GABA) is an anticonvulsant medication utilized in the management of refractory complex partial seizures and infantile spasms.[1] Its mechanism of action is centered on the modulation of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[2] By irreversibly inhibiting the enzyme GABA transaminase (GABA-T), this compound leads to a significant and sustained elevation of GABA concentrations in the brain.[2][3] This enhancement of GABAergic neurotransmission acts as a brake on the excessive neuronal firing that characterizes epileptic seizures.[2][3] While effective, this compound's use is associated with a significant risk of peripheral visual field defects, a critical consideration in its clinical application.[1] This guide provides a comprehensive technical overview of this compound's impact on neuronal excitability, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and the methodologies for its evaluation.

Core Mechanism of Action: Augmentation of GABAergic Inhibition

This compound's primary pharmacological effect is the irreversible inhibition of GABA-T, the key enzyme responsible for the catabolism of GABA.[3] This inhibition leads to a substantial increase in GABA levels within the brain, with studies showing a two- to three-fold rise in GABA concentrations following this compound administration.[4] The elevated GABA is available for vesicular release at the presynaptic terminal, thereby amplifying the inhibitory postsynaptic potentials (IPSPs) and reducing overall neuronal excitability.[3]

Signaling Pathway of this compound's Action

The following diagram illustrates the biochemical pathway affected by this compound.

Quantitative Impact of this compound

The clinical efficacy of this compound in reducing seizure frequency and its impact on brain GABA levels have been quantified in numerous studies.

Dose-Dependent Increase in Brain GABA Concentration

Magnetic Resonance Spectroscopy (MRS) has been instrumental in non-invasively measuring brain GABA levels in patients treated with this compound.

| This compound Daily Dose | Fold Increase in Brain GABA Concentration (Mean) | Reference |

| 50 mg/kg | > 40% increase within 2 hours of a single dose | [5] |

| 3 g | 2-3 times control values | [3] |

| Up to 60 mg/kg | Proportional increase with dose | [2] |

| > 60 mg/kg | No further increase in GABA levels | [2] |

Reduction in Seizure Frequency in Refractory Complex Partial Seizures

Clinical trials have demonstrated a dose-dependent reduction in seizure frequency in adults with refractory complex partial seizures.

| This compound Daily Dose | Median Seizure Reduction from Baseline (%) | Responder Rate (≥50% reduction in seizure frequency) | Reference |

| 1 g/day | - | 24% | [6] |

| 3 g/day | 4.3 seizures/month reduction | 51% | [6] |

| 6 g/day | 4.5 seizures/month reduction | 54% | [6] |

| 3 g/day | - | 43% vs 19% for placebo | [7] |

| 3 g and 6 g/day | - | 51% and 54% vs 7% for placebo | [7] |

| 3 g/day | - | 48% vs 26% for placebo | [8] |

Prevalence of this compound-Associated Visual Field Defects

A significant adverse effect of this compound is the development of peripheral visual field defects.

| Patient Population | Prevalence of Visual Field Defects | Reference |

| Adults | 30-40% | |

| Adults (>14 years) | 31% (95% CI 26-36%) | |

| Adults | 32% (169 of 528 patients) | |

| Patients treated with this compound | 52% with definite abnormal visual fields | [9] |

Experimental Protocols

This section outlines the methodologies used in key experiments to evaluate the effects of this compound.

Measurement of Brain GABA Levels using Magnetic Resonance Spectroscopy (MRS)

Objective: To non-invasively quantify GABA concentrations in the human brain following this compound administration.

Methodology:

-

Instrumentation: 1.5T or higher clinical MRI scanner equipped for proton MRS (¹H-MRS).

-

Localization: A specific volume of interest (VOI) is selected, typically in the occipital cortex, for example, a 13.5 cm³ volume.[5]

-

Pulse Sequence: A spectral editing technique, such as MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy), is employed to resolve the GABA signal from overlapping resonances of more abundant metabolites.

-

Data Acquisition: A series of spectra are acquired with and without a frequency-selective editing pulse applied to the GABA resonances.

-

Data Processing: The difference between the edited and unedited spectra reveals the GABA signal. The area under the GABA peak is then quantified relative to an internal reference signal (e.g., unsuppressed water or N-acetylaspartate) to determine its concentration.

-

Study Design: Baseline GABA levels are measured before initiating this compound treatment. Subsequent measurements are taken at various time points after starting treatment and at different dosage levels to establish a dose-response relationship.[2]

Assessment of Neuronal Firing Rate

Objective: To determine the effect of this compound on the firing rate of individual neurons.

Methodology (General Approach):

-

Preparation: Brain slices containing the region of interest (e.g., hippocampus or cortex) are prepared from animal models.

-

Recording Technique: Cell-attached or whole-cell patch-clamp recordings are performed on individual neurons. Cell-attached recording is less invasive and allows for the monitoring of spontaneous firing rates over extended periods.

-

Procedure:

-

A glass micropipette with a small tip opening is brought into close contact with the neuronal membrane to form a high-resistance seal.

-

The spontaneous electrical activity (action potentials) of the neuron is recorded.

-

A baseline firing rate is established.

-

This compound is then introduced into the bathing solution at a known concentration.

-

The firing rate is continuously monitored to observe any changes induced by this compound.

-

-

Data Analysis: The frequency of action potentials before and after the application of this compound is compared to determine its effect on neuronal excitability.

Clinical Trial Protocol for Efficacy in Refractory Complex Partial Seizures

Objective: To evaluate the efficacy and safety of this compound as an add-on therapy for patients with refractory complex partial seizures.

Methodology (Example from a Double-Blind, Placebo-Controlled Trial):

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adults with a history of complex partial seizures who have not responded adequately to at least two other antiepileptic drugs.

-

Phases of the Trial:

-

Baseline Phase (e.g., 8-12 weeks): Patients' seizure frequency is documented to establish a baseline.

-

Titration Phase (e.g., 6 weeks): Patients are randomized to receive either this compound or a placebo. The dose of the study drug is gradually increased to the target maintenance dose.

-

Maintenance Phase (e.g., 12-16 weeks): Patients continue to receive the assigned treatment at a stable dose.

-

-

Primary Efficacy Endpoint: The primary outcome is typically the percent reduction in the mean monthly frequency of complex partial seizures during the maintenance phase compared to the baseline phase.

-

Data Collection: Patients or their caregivers maintain a daily seizure diary.

-

Statistical Analysis: The change in seizure frequency between the this compound and placebo groups is compared using appropriate statistical tests.

Assessment of Visual Field Defects

Objective: To detect and monitor for this compound-associated peripheral visual field constriction.

Methodology:

-

Primary Technique: Perimetry:

-

Automated Static Perimetry (e.g., Humphrey Field Analyzer): This is the most common method. The patient fixates on a central point while light stimuli of varying intensity are presented at different locations in their peripheral visual field. The patient presses a button to indicate when they see a stimulus. This method maps the sensitivity of the retina.

-

Kinetic Perimetry (e.g., Goldmann Perimetry): A stimulus of a fixed size and brightness is moved from the periphery towards the center of the visual field until it is detected by the patient. This is repeated for different meridians to map the outer boundary of the visual field.

-

-

Screening Protocol:

-

Baseline Assessment: A comprehensive ophthalmologic examination, including perimetry, should be performed before initiating this compound therapy.

-

Follow-up: Perimetry is typically repeated at regular intervals (e.g., every 3-6 months) during treatment to monitor for any changes.

-

-

Characteristic Finding: this compound-associated visual field defects typically manifest as bilateral, concentric peripheral constriction.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Assessing this compound's Efficacy

The following diagram outlines the typical workflow for a clinical trial evaluating this compound.

Logical Relationship: From Administration to Neuronal Inhibition

This diagram illustrates the logical cascade of events following this compound administration.

Conclusion

This compound's impact on neuronal excitability is unequivocally linked to its potent and specific mechanism of elevating brain GABA levels through the irreversible inhibition of GABA-T. This guide has provided a detailed overview of this mechanism, supported by quantitative data on its effects on GABA concentration and seizure frequency. The outlined experimental protocols offer a framework for the scientific investigation of this compound and similar compounds. While its efficacy is well-documented, the significant risk of visual field defects necessitates careful patient monitoring and a thorough risk-benefit assessment. Future research may focus on elucidating the precise mechanisms of this compound-induced retinal toxicity and developing strategies to mitigate this adverse effect, thereby optimizing its therapeutic potential.

References

- 1. Double-blind dose reduction study of this compound in complex partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human brain gamma-aminobutyric acid levels and seizure control following initiation of this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: effects on human brain GABA levels by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Human brain GABA levels rise rapidly after initiation of this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-Response Study of this compound as add-on therapy in patients with uncontrolled complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of refractory complex partial seizures: role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound (Sabril) for the Treatment of Refractory Complex Focal Seizures in Adults: Pharmacologic and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visual field defects associated with this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Covalent Binding of Vigabatrin to GABA-Transaminase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vigabatrin (γ-vinyl-GABA) is an enzyme-activated irreversible inhibitor of GABA-transaminase (GABA-T), a critical enzyme in the metabolic pathway of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). By covalently modifying the enzyme's active site, this compound effectively increases brain GABA levels, a mechanism central to its efficacy as an anticonvulsant. This technical guide provides a comprehensive analysis of the molecular interactions between this compound and GABA-T, detailing the mechanism of inactivation, summarizing key quantitative data, and outlining the experimental protocols used to elucidate this interaction.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The concentration of GABA is tightly controlled by the interplay between its synthesis by glutamic acid decarboxylase (GAD) and its degradation. The principal enzyme responsible for the catabolism of GABA is 4-aminobutyrate aminotransferase, or GABA-transaminase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.

This compound was rationally designed as a mechanism-based inhibitor of GABA-T.[1] Its therapeutic effect stems from its ability to irreversibly inactivate GABA-T, leading to a sustained increase in GABA concentrations in the brain.[2][3] This guide delves into the precise molecular events that govern this inactivation.

Mechanism of Covalent Inactivation

This compound is a classic example of a "suicide inhibitor" or mechanism-based inactivator. It is initially processed by GABA-T as a substrate, which unmasks its reactive vinyl group within the confines of the active site. This leads to the formation of a covalent bond with the enzyme, causing its irreversible inactivation.

The inactivation process proceeds through several key steps:

-

Initial Binding and Schiff Base Formation: this compound, as a GABA analog, enters the active site of GABA-T and forms a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor.

-

Enzyme-Catalyzed Tautomerization: The enzyme's catalytic machinery abstracts a proton, leading to the formation of a conjugated imine.

-

Michael Addition: This reactive intermediate is then susceptible to a Michael addition by a nucleophilic residue in the active site.

-

Covalent Adduct Formation: X-ray crystallography studies have confirmed that this nucleophile is the ε-amino group of Lys-329, the same residue that forms the Schiff base with the PLP cofactor in the native enzyme.[4][5] This results in a stable, covalent ternary adduct between this compound, PLP, and Lys-329, rendering the enzyme inactive.[4][6]

Only the S-(+)-enantiomer of this compound is pharmacologically active.[2] The recovery of GABA-T activity is dependent on the synthesis of new enzyme, which can take several days.[7]

Quantitative Analysis of this compound-GABA-T Binding

The potency and kinetics of this compound's interaction with GABA-T have been characterized using various in vitro and in vivo methods. The following table summarizes key quantitative parameters.

| Parameter | Value | Species/System | Method | Source(s) |

| IC50 | 350 µM | Not Specified | In vitro enzyme assay | [8] |

| KI | 1.3 mM | Not Specified | Enzyme kinetics | [9] |

| kinact | 2.2 min-1 | Not Specified | Enzyme kinetics | [9] |

| kinact/KI | 1.7 mM-1min-1 | Not Specified | Enzyme kinetics | [9] |

| Brain GABA Increase | 200-300% | Human (CSF and brain tissue) | Nuclear Magnetic Resonance Spectroscopy (NMRS) | [2] |

| Platelet GABA-T Inhibition | ~70% | Human | Enzyme assay | [2] |

Experimental Protocols

The characterization of this compound's binding to GABA-T relies on a combination of biochemical, biophysical, and analytical techniques. Detailed methodologies for key experiments are provided below.

Recombinant Human GABA-Transaminase Purification

A reliable source of purified enzyme is essential for in vitro studies. The following is a summarized protocol for the expression and purification of 6xHis-tagged human GABA-T.[10][11][12][13][14]

Workflow for Recombinant Human GABA-T Purification

Caption: Workflow for the overexpression and two-step purification of recombinant human GABA-T.

Protocol Steps:

-

Overexpression: Transiently transfect Expi293F™ cells with a plasmid vector containing the C-terminally 6xHis-tagged recombinant human ABAT gene.

-

Cell Harvesting: Collect the cell pellet after achieving sufficient expression levels.

-

Purification:

-

Resuspend the cell pellet in a suitable buffer (e.g., 50 mM potassium pyrophosphate, pH 8.6) containing protease inhibitors.

-

Lyse the cells and clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column and elute the 6xHis-tagged GABA-T using an imidazole gradient.

-

Further purify the eluted protein using size-exclusion chromatography to isolate the dimeric form of the enzyme.

-

-

Verification: Confirm the purity and identity of the protein using SDS-PAGE and Western blot analysis.

GABA-Transaminase Activity and Inhibition Assay (Spectrophotometric Method)

This assay measures the enzymatic activity of GABA-T and can be adapted to determine the inhibitory potency (e.g., IC50) of compounds like this compound.[10][15][16][17]

GABA-T Inhibition Assay Workflow

Caption: General workflow for determining GABA-T inhibition using a spectrophotometric assay.

Protocol Steps:

-

Reagent Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4), solutions of GABA, α-ketoglutarate, PLP, and the inhibitor (this compound) at various concentrations.

-

Assay Setup: In a 96-well plate, add the reaction buffer, substrates, and cofactor to each well.

-

Inhibitor Addition: Add different concentrations of this compound to the test wells and a vehicle control to the control wells.

-

Enzyme Addition: Initiate the reaction by adding a fixed amount of purified GABA-T to each well.

-

Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period.

-

Detection:

-

Coupled Enzyme Assay: A common method involves coupling the production of glutamate from the GABA-T reaction to a glutamate oxidase/peroxidase system, which generates a colored product.

-

Ninhydrin Method: Stop the reaction and add ninhydrin reagent. Heat the mixture to develop a colored complex with the remaining primary amines (GABA). The intensity of the color is inversely proportional to the enzyme activity.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Determination of Kinetic Parameters for Irreversible Inhibition (kinact and KI)

For irreversible inhibitors like this compound, IC50 values are time-dependent. A more rigorous characterization involves determining the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).[18][19][20][21][22]

Methodology:

-

Time-Course Experiment: Incubate the enzyme with various concentrations of the irreversible inhibitor.

-

Activity Measurement: At different time points, take aliquots of the incubation mixture and measure the remaining enzyme activity using the assay described in section 4.2.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The slope of this line gives the observed rate of inactivation (kobs).

-

Plot the calculated kobs values against the inhibitor concentrations.

-

Fit this data to the Michaelis-Menten equation for irreversible inhibition to determine kinact (the Vmax of the plot) and KI (the Km of the plot).

-

X-Ray Crystallography of the this compound-GABA-T Complex

X-ray crystallography provides high-resolution structural information about the covalent adduct formed between this compound and GABA-T.[3][5][6][8][23][24][25]

Protocol Steps:

-

Protein Crystallization: Crystallize the purified GABA-T enzyme using techniques such as vapor diffusion.

-

Soaking or Co-crystallization:

-

Soaking: Soak the pre-formed enzyme crystals in a solution containing this compound.

-

Co-crystallization: Crystallize the enzyme in the presence of this compound.

-

-

X-ray Diffraction Data Collection: Mount the crystals and expose them to a high-intensity X-ray beam. Collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build a 3D model of the enzyme-inhibitor complex. Refine the model to obtain the final structure. The structure of pig liver GABA-AT in complex with this compound is available in the Protein Data Bank (PDB ID: 1OHW).[4][26][27]

Mass Spectrometry for Covalent Adduct Identification

Mass spectrometry (MS) is a powerful tool to confirm the covalent modification of GABA-T by this compound and to identify the specific site of modification.[1][28][29][30][31][32][33][34][35][36]

Chemoproteomics Workflow for Covalent Inhibitor Target Identification

Caption: A typical workflow for identifying the site of covalent modification of GABA-T by this compound using mass spectrometry.

Protocol Steps:

-

Sample Preparation: Incubate purified GABA-T with this compound.

-

Proteolytic Digestion: Denature the protein and digest it into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using liquid chromatography (LC).

-

Analyze the separated peptides using tandem mass spectrometry (MS/MS). The first stage of MS separates the peptides by their mass-to-charge ratio. In the second stage, specific peptides are fragmented, and the masses of the fragments are measured.

-

-

Data Analysis: Analyze the MS/MS spectra to identify the amino acid sequence of the peptides. A mass shift on a peptide containing Lys-329 corresponding to the mass of the this compound adduct confirms the covalent modification at this specific site.

Conclusion

The interaction between this compound and GABA-transaminase is a well-characterized example of mechanism-based enzyme inactivation. Through a combination of kinetic, structural, and mass spectrometric studies, the covalent modification of the active site Lys-329 has been unequivocally established as the basis for its therapeutic action. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals working on covalent inhibitors and targeting enzymes in the GABAergic system.

References

- 1. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Neupsy Key [neupsykey.com]

- 3. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect of this compound on brain and platelet GABA-transaminase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biologiachile.cl [biologiachile.cl]

- 9. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 12. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. benthamscience.com [benthamscience.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. criver.com [criver.com]

- 19. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. files.core.ac.uk [files.core.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. m.youtube.com [m.youtube.com]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. biorxiv.org [biorxiv.org]

- 32. Rapid determination of plasma this compound by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 33. This compound in dried plasma spots: validation of a novel LC-MS/MS method and application to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]